molecular formula C11H13NO2S B14720677 S-(4-acetylphenyl) dimethylcarbamothioate CAS No. 13511-90-5

S-(4-acetylphenyl) dimethylcarbamothioate

Cat. No.: B14720677
CAS No.: 13511-90-5
M. Wt: 223.29 g/mol
InChI Key: HOQMOQRSJLHIOD-UHFFFAOYSA-N
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Description

S-(4-acetylphenyl) dimethylcarbamothioate is an organic compound with the molecular formula C11H13NO2S It is known for its unique chemical structure, which includes a thioester linkage and an acetylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(4-acetylphenyl) dimethylcarbamothioate typically involves the reaction of 4-acetylphenyl isothiocyanate with dimethylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: S-(4-acetylphenyl) dimethylcarbamothioate can undergo various chemical reactions, including:

    Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylcarbamothioate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted carbamothioates.

Scientific Research Applications

S-(4-acetylphenyl) dimethylcarbamothioate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of S-(4-acetylphenyl) dimethylcarbamothioate involves its interaction with specific molecular targets. The thioester group can undergo hydrolysis, releasing the active acetylphenyl moiety, which can then interact with biological targets. The compound may inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

  • S-(4-fluoro-2-nitrophenyl) dimethylcarbamothioate
  • S-(4-chlorophenyl) dimethylcarbamothioate

Comparison: S-(4-acetylphenyl) dimethylcarbamothioate is unique due to its acetyl group, which imparts distinct chemical and biological properties. Compared to similar compounds with different substituents, it may exhibit different reactivity and biological activities. For example, the presence of an acetyl group can influence the compound’s ability to interact with enzymes and other molecular targets, making it a valuable compound for specific applications.

Properties

CAS No.

13511-90-5

Molecular Formula

C11H13NO2S

Molecular Weight

223.29 g/mol

IUPAC Name

S-(4-acetylphenyl) N,N-dimethylcarbamothioate

InChI

InChI=1S/C11H13NO2S/c1-8(13)9-4-6-10(7-5-9)15-11(14)12(2)3/h4-7H,1-3H3

InChI Key

HOQMOQRSJLHIOD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)SC(=O)N(C)C

Origin of Product

United States

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